磺基 Cy3 羧酸(甲基)

描述

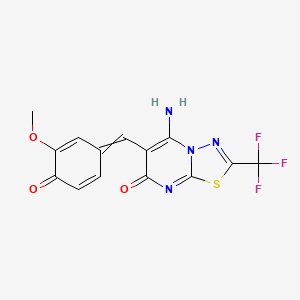

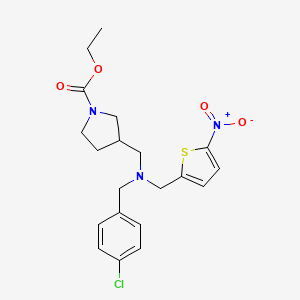

Sulfo Cy3 Carboxylic acids(methyl) is a water-soluble dye that belongs to the Cy series of dyes . It has absorbance and emission spectra that match the Cy3 fluorophore . It is an unactivated carboxylic acid that can be used for conjugation . It is commonly used for labeling biomolecules for fluorescence imaging and other fluorescence-based biochemical analyses .

Molecular Structure Analysis

Cyanine-based platforms, such as Sulfo Cy3 Carboxylic acids(methyl), have gained significant interest due to their remarkable spectral properties, including narrow absorption bands, large molar absorptivity, high sensitivity, and particularly an intense π-π* absorption which can be easily tuned from the visible to the near-infrared (NIR) region by structural modifications at the chromophore moiety .Chemical Reactions Analysis

Sulfo Cy3 Carboxylic acids(methyl) has been studied as a chemosensor for the recognition of metal cations with biological and environmental relevance . It displayed a highly sensitive colorimetric response, from blue to colorless, for Cu 2+ and Fe 3+ in acetonitrile solution .Physical And Chemical Properties Analysis

Sulfo Cy3 Carboxylic acids(methyl) is a solid with a molecular weight of 638.7 g/mol . It is well soluble in water, DMF, DMSO . It is practically insoluble in non-polar organic solvents .科学研究应用

1. 蛋白质分析和检测

磺基 Cy3 羧酸(甲基)已用于蛋白质分析领域。一项由 Qiao 等人(2009 年) 进行的研究证明了它们在蛋白质衍生化中的应用,随后进行高效液相色谱 (HPLC) 分离和荧光检测。这种方法显着提高了蛋白质分析的检测灵敏度,特别是在量化低丰度蛋白质时。

2. 用于癌症检测的光学成像

在癌症研究中,磺基 Cy3 羧酸(甲基)在癌症检测的光学成像中显示出潜力。 Pham 等人(2005 年) 使用这种化合物开发了一种水溶性近红外染料,证明了其在标记肽用于体内光学成像中的有效性。这表明在开发用于癌症检测的基于分子的信标方面具有广泛的应用。

3. 合成和化学应用

该化合物还在化学合成和应用中找到了用途。例如,Khaligh(2014 年) 使用相关化合物 3-甲基-1-磺酸咪唑鎓氢硫酸盐作为催化剂合成多氢喹啉衍生物,突出了其在化学反应中的效率和可重复使用性。

4. 功能化和材料科学

在材料科学中,磺基 Cy3 羧酸(甲基)在聚合物的功能化中发挥了重要作用。 Poppe 等人(2002 年) 描述了用磺酸和羧酸基官能化的共聚亚芳基的合成,证明了它们在燃料电池等应用中的潜力,因为它们具有高质子电导率。

作用机制

未来方向

The use of Sulfo Cy3 Carboxylic acids(methyl) and similar compounds is an essential research topic in supramolecular chemistry . They are particularly useful in the development of small organic molecules as optical chemosensors for the recognition and detection of environmentally and biologically important metal ions . Future applications may include more sensitive single-molecule and cell-imaging studies .

属性

IUPAC Name |

2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2O8S2/c1-29(2)23-19-21(42(37,38)39)14-16-24(23)31(5)26(29)10-9-11-27-30(3,4)22-18-20(40-41(35)36)13-15-25(22)32(27)17-8-6-7-12-28(33)34/h9-11,13-16,18-19H,6-8,12,17H2,1-5H3,(H2-,33,34,35,36,37,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOUQXJKNMUSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)OS(=O)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)OS(=O)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 135564344 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B610975.png)

![Ethyl 2-{[5-(methylsulfanyl)thiophen-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B610980.png)

![2-(7-Methylimidazo[1,2-A]pyridin-6-YL)-N-(2-phenyl-2-(pyridin-4-YL)ethyl)quinazolin-4-amine](/img/structure/B610991.png)

![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)